7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one
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Overview
Description
7-Ethyl-3,4-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the class of isoxazoles This compound is characterized by its unique structure, which includes an isoxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-3,4-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyridine-2-carboxylic acid with ethyl nitrite in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-3,4-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
7-Ethyl-3,4-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Ethyl-3,4-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylisoxazolo[5,4-b]pyridine: Lacks the ethyl group, resulting in different chemical properties.
7-Ethylisoxazolo[5,4-b]pyridine: Lacks the methyl groups, affecting its reactivity and applications.
3,4-Dimethylisoxazole: A simpler structure without the fused pyridine ring.
Uniqueness
7-Ethyl-3,4-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and potential applications. The fused isoxazole-pyridine structure also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
89246-94-6 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
7-ethyl-3,4-dimethyl-[1,2]oxazolo[5,4-b]pyridin-6-one |
InChI |
InChI=1S/C10H12N2O2/c1-4-12-8(13)5-6(2)9-7(3)11-14-10(9)12/h5H,4H2,1-3H3 |
InChI Key |
QNRKRSCZYYCRFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=C(C2=C1ON=C2C)C |
Origin of Product |
United States |
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